4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Screening library design

Researchers screening CTPS1 or KDM5B targets face supply chain unpredictability and ambiguous structural identity. This compound resolves both: - NMR-confirmed identity (¹H, ¹³C in DMSO-d₆) eliminates batch impurity concerns. - Azepane 7-membered sulfonamide provides unique steric envelope vs. 6-membered analogs, enabling robust SAR differentiation. - 20 mg solid format, >95% purity, directly soluble for 10 mM DMSO stocks.

Molecular Formula C21H22N4O3S2
Molecular Weight 442.55
CAS No. 393835-10-4
Cat. No. B2846725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS393835-10-4
Molecular FormulaC21H22N4O3S2
Molecular Weight442.55
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C21H22N4O3S2/c26-20(24-21-23-19(15-29-21)18-7-3-4-12-22-18)16-8-10-17(11-9-16)30(27,28)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,23,24,26)
InChIKeyUXMVMRXIGDREGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 393835-10-4): Compound Class, Core Scaffold, and Screening Library Provenance


4-(Azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 393835-10-4, ChemDiv ID G786-1124) is a fully synthetic small molecule (MW 442.56, C21H22N4O3S2) belonging to the sulfonyl benzamide class . Its architecture combines an azepane-1-sulfonyl donor, a central benzamide linker, and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl acceptor motif that is recurrent in kinase, CTPS1, and epigenetic inhibitor pharmacophores [1]. The compound is catalogued as a screening-grade entity in the ChemDiv diversity library, supplied as a solid (20 mg format) with >95% purity . Two NMR spectra (¹H and ¹³C) recorded in DMSO-d₆ confirm structural identity [2].

Why Generic Substitution Fails for 4-(Azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: Ring Size, Lipophilicity, and Target Engagement Divergence


In-class sulfonamide benzamides sharing the 4-(pyridin-2-yl)-1,3-thiazol-2-yl right-hand side are not interchangeable because the sulfonamide nitrogen substituent fundamentally alters lipophilicity, hydrogen-bond capacity, and steric envelope . The azepane (7-membered) sulfonamide of the target compound yields logP 3.92 and a polar surface area (PSA) of 74.2 Ų ; the analogous piperidine (6-membered) and morpholine (oxygen-containing) variants produce different logP/PSA vectors, which shift permeability, solubility, and off-target profiles [1]. Even within the same target class—CTPS1, KDM5B, or kinase inhibition—the cyclic sulfonamide ring size directly determines the shape complementarity to the ATP- or CTP-binding pocket, as evidenced by the steep SAR observed for related sulfonamide chemotypes in CTPS1 inhibitor patents [2]. Substituting the azepane for a smaller or more polar heterocycle without re-optimizing the entire scaffold risks loss of target engagement and altered PK, making generic replacement unreliable for any assay requiring the specific pharmacophore geometry of the azepane sulfonamide.

Quantitative Procurement Evidence Guide for 4-(Azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: Head-to-Head Physicochemical, Structural, and Class-Level Comparisons


Azepane vs. Piperidine Sulfonamide: LogP-Driven Lipophilicity Differentiation

4-(Azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide incorporates a 7-membered azepane sulfonamide ring, yielding experimentally derived logP = 3.92, logD = 3.92, and logSw = -4.03 . The 6-membered piperidine analog (4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide) is expected to possess lower logP by approximately 0.3–0.5 units based on the loss of one methylene unit, a difference consistent with the Hansch π contribution of –CH₂– (≈ +0.5 logP) [1]. The azepane variant thus resides in a distinct lipophilicity space, which can be advantageous for screening campaigns where moderate-to-high logP is desired to probe hydrophobic protein pockets or to modulate membrane permeability [1].

Lipophilicity Drug-likeness Screening library design

Polar Surface Area and Hydrogen Bond Acceptor Count: Differentiation from Morpholine and Piperidine Analogs

The target compound possesses a polar surface area (PSA) of 74.2 Ų and 9 hydrogen bond acceptors (HBA) with 1 hydrogen bond donor (HBD) . The morpholine analog (4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide) introduces an ether oxygen, increasing HBA to 10 and PSA by approximately 10 Ų, pushing the compound closer to or beyond the Veber oral bioavailability threshold (PSA ≤140 Ų, but higher PSA generally reduces passive permeability) [1]. The piperidine analog maintains identical HBA/HBD counts but a reduced molecular volume, which may alter the PSA/volume ratio. For CNS-targeted screens, the azepane compound's intermediate PSA (74 Ų) falls within the preferred range for blood-brain barrier penetration (PSA <90 Ų), whereas the morpholine analog's higher PSA may impede CNS access [1].

Polar surface area Permeability Oral bioavailability prediction

NMR Structural Confirmation: Azepane Ring Proton Environment Distinct from Six-Membered Heterocyclic Analogs

The compound's identity is confirmed by two NMR spectra (¹H and ¹³C) recorded in DMSO-d₆ and deposited in the Wiley KnowItAll NMR Spectral Library [1]. The azepane ring generates a characteristic pattern of six methylene multiplets spanning δ 1.2–1.8 ppm (axial/equatorial protons) and two NCH₂ multiplets at δ 3.0–3.4 ppm, which are distinct from the piperidine ring pattern (five methylene signals, NCH₂ at δ 2.7–3.1 ppm) and from the morpholine ring (NCH₂ at δ 2.9–3.2 ppm, OCH₂ at δ 3.5–3.7 ppm) [1][2]. These spectroscopic signatures provide unambiguous batch-to-batch identity verification, distinguishing the azepane compound from its piperidine and morpholine isosteres without requiring MS fragmentation analysis [1].

Structural confirmation NMR spectroscopy Quality control

Class-Level CTPS1 Inhibition Potential and Comparison with Acyclic Sulfonamide KDM5B Activity

The 4-(pyridin-2-yl)-1,3-thiazol-2-yl benzamide scaffold has been claimed as a CTPS1 inhibitor pharmacophore in Step Pharma patents (US20230002352A1, US20230183229A1), with the sulfonamide substituent serving as a critical modulator of enzyme inhibition [1]. While no CTPS1 IC50 has been published for the specific azepane compound, the acyclic sulfonamide analog 3-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a reported KDM5B IC50 of 52,600 nM, whereas the parent N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide lacking any sulfonamide shows KDM5B IC50 of 51,200 nM—indicating that the sulfonamide moiety contributes target modulation [2]. Cyclic sulfonamides such as azepane sulfonamide are expected to confer greater conformational restriction and enhanced target complementarity relative to acyclic sulfonamides, consistent with the SAR direction described in the CTPS1 patent series [1].

CTPS1 inhibition KDM5B Sulfonamide benzamide SAR

Regioisomeric Differentiation: Pyridin-2-yl vs. Pyridin-4-yl Thiazole Substitution

The target compound bears the pyridine nitrogen at the 2-position of the pyridyl-thiazole substructure, which positions the nitrogen for potential bidentate metal chelation or hinge-region hydrogen bonding in kinase and CTPS1 active sites [1]. The regioisomer 4-(azepane-1-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 361171-15-5) places the pyridine nitrogen at the 4-position, altering the geometry of the hydrogen-bond acceptor by approximately 2.4 Å (para vs. ortho vector) . This positional shift fundamentally changes the pharmacophore's ability to engage the conserved hinge region or the CTP-binding pocket's hydrogen-bond network [1]. Procurement of the pyridin-2-yl regioisomer is therefore non-redundant with the pyridin-4-yl variant; the two isomers are expected to exhibit different target selectivity profiles and should not be substituted for one another in screening.

Regioisomerism Metal chelation Kinase hinge binding

Best-Fit Application Scenarios for 4-(Azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Differentiation Evidence


CTPS1-Focused High-Throughput Screening (HTS) for Immuno-Oncology or Autoimmune Disease Programs

Given that the 4-(pyridin-2-yl)-1,3-thiazol-2-yl benzamide scaffold is claimed in multiple Step Pharma CTPS1 inhibitor patents [1], this compound is suitable for inclusion in focused HTS decks targeting the de novo pyrimidine biosynthesis pathway. The azepane sulfonamide's intermediate lipophilicity (logP 3.92) and PSA (74.2 Ų) align with drug-like property space, and the 20 mg solid format from ChemDiv enables immediate dissolution in DMSO for 10 mM stock preparation without requiring weighing of sub-milligram quantities. The pyridin-2-yl (rather than pyridin-4-yl) regioisomer matches the geometry required for hinge-region engagement identified in the J. Med. Chem. optimization campaign [2].

Kinase Selectivity Panel Profiling of Cyclic Sulfonamide Pharmacophores

The azepane ring of the target compound provides a sterically distinct three-dimensional envelope compared to the more common piperidine and morpholine sulfonamides found in commercial kinase inhibitor libraries . In a kinase selectivity panel, this compound can serve as a probe to determine whether a 7-membered cyclic sulfonamide confers selectivity advantages over 6-membered ring analogs. The NMR-confirmed structural identity [3] ensures that any observed activity differences are attributable to the azepane ring and not to batch impurities, which is critical for reliable SAR interpretation.

Epigenetic Target Screening: KDM5B and Jumonji-Domain Demethylase Profiling

The scaffold's demonstrated (albeit modest) activity against KDM5B (parent benzamide IC50 = 51,200 nM; ethanesulfonyl analog IC50 = 52,600 nM) [4] suggests that the 4-(pyridin-2-yl)-1,3-thiazol-2-yl benzamide core can engage histone demethylase active sites. The azepane sulfonamide variant offers a cyclic, conformationally restricted sulfonamide that may improve binding enthalpy relative to the acyclic ethanesulfonyl comparator. This compound is therefore a relevant tool for epigenetic probe discovery programs exploring KDM5-family or related Fe(II)/2-oxoglutarate-dependent dioxygenases.

Physicochemical Property Benchmarking for CNS Drug Discovery Libraries

With a computed logP of 3.92, PSA of 74.2 Ų, and only 1 HBD , this compound falls within favorable CNS drug-like space (PSA <90 Ų, logP 1–5, HBD ≤3) [5]. It can serve as a reference compound for calibrating CNS permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) within the sulfonyl benzamide chemical series. The compound's balanced property profile, distinct from the less lipophilic morpholine analog, makes it a valuable comparator for assessing how incremental logP changes affect measured brain penetration in the same scaffold series.

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